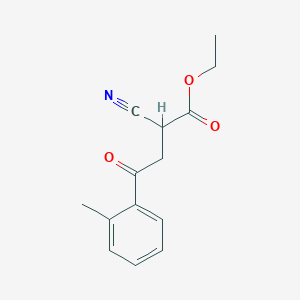

Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate

Description

Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is a β-keto ester derivative featuring a cyano group at the 2-position and a 2-methylphenyl substituent at the 4-oxobutanoate moiety. This compound belongs to a broader class of 4-aryl-4-oxobutanoate esters, which are pivotal intermediates in organic synthesis, particularly for constructing heterocycles like pyrroles and indoles .

Properties

IUPAC Name |

ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(17)11(9-15)8-13(16)12-7-5-4-6-10(12)2/h4-7,11H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMCEWZIGFVUKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 2-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the process.

Types of Reactions:

Oxidation: Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the cyano group can lead to the formation of amines or other reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

- Oxidation products include carboxylic acids.

- Reduction products include primary amines.

- Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

1.1 Synthetic Intermediates

Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is primarily utilized as a synthetic intermediate in the production of various bioactive compounds. Its structure allows for versatile transformations, making it a valuable building block in organic synthesis. For instance, it can participate in reactions such as:

- Knoevenagel Condensation : This reaction involves the formation of carbon-carbon bonds, leading to the synthesis of α,β-unsaturated carbonyl compounds. Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate can serve as a reactant in these condensation reactions, yielding products with potential pharmacological activities .

- Michael Addition : The compound can act as a Michael acceptor, facilitating the formation of complex molecules through nucleophilic addition reactions. This property is particularly useful for synthesizing compounds with medicinal relevance .

2.1 Antimicrobial Properties

Research has indicated that derivatives of ethyl cyano compounds exhibit significant antimicrobial activity. Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate and its analogs have been evaluated for their effectiveness against various bacterial and fungal strains. Studies suggest that modifications to the cyano group can enhance antimicrobial potency, making this compound a candidate for further investigation in drug development .

2.2 Anticancer Potential

Recent studies have highlighted the anticancer potential of cyano-containing compounds. Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate has shown promise in preliminary assays for inhibiting cancer cell proliferation. Its mechanism may involve the induction of apoptosis or disruption of cellular signaling pathways associated with tumor growth .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and ester functional group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations :

- Substituent Position and Electronic Effects: The 2-methylphenyl group in the target compound likely enhances steric bulk compared to smaller substituents (e.g., 2-fluorophenyl). Bromine or methoxy groups (e.g., ) may influence solubility and intermolecular interactions due to their polarizability or hydrogen-bonding capacity.

- Functional Group Impact: The cyano group (-CN) in the target compound and its fluorophenyl analog increases electrophilicity at the β-keto position, facilitating condensation reactions (e.g., with amines or hydrazines). Acetyl groups (-COCH₃) in analogs like may stabilize enolate intermediates, favoring different reaction pathways, such as Paal-Knorr pyrrole synthesis .

Physicochemical and Commercial Properties

- Purity and Availability: Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate is commercially available at 99% purity, priced at ~USD 2.00/kg . This suggests scalability for industrial use compared to less-documented analogs.

Biological Activity

Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis, and biological mechanisms, supported by data tables and case studies.

1. Chemical Structure and Synthesis

Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate belongs to the class of cyano derivatives, characterized by the presence of a cyano group (-C≡N) attached to a butanoate backbone. The synthesis typically involves multi-component reactions, often employing catalysts such as 4-(dimethylamino)pyridine (DMAP) under controlled conditions to yield high purity and yield.

2.1 Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory effects of ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. For instance, compounds with similar structures showed inhibition rates exceeding 90% in various models, suggesting that this compound may also exhibit comparable efficacy .

Table 1: Comparative Anti-inflammatory Activity

| Compound | Inhibition (%) | Reference |

|---|---|---|

| Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate | TBD | TBD |

| Diclofenac Sodium | 90.21 | |

| Compound X | 93.80 |

2.2 Cytotoxic Effects

The cytotoxicity of ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate has been evaluated against various cancer cell lines. Preliminary results indicate selective cytotoxicity towards human lung adenocarcinoma (A549) and melanoma (A375) cell lines, with IC50 values suggesting potent activity at low concentrations .

Table 2: Cytotoxicity Profile

The mechanism through which ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate exerts its biological effects is still under investigation. However, it is hypothesized that the cyano group plays a critical role in modulating enzyme activity related to inflammatory pathways and tumor growth.

Case Study: Anti-inflammatory Effects

In a recent study, ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate was tested in an animal model for its anti-inflammatory properties. The results showed a marked reduction in paw edema compared to control groups treated with standard anti-inflammatory drugs .

Case Study: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on A549 cells using the MTT assay. The results indicated significant cell death at concentrations as low as 5 µM, suggesting strong potential for further development as an anticancer agent .

5. Conclusion and Future Directions

Ethyl 2-cyano-4-(2-methylphenyl)-4-oxobutanoate shows promising biological activities, particularly in anti-inflammatory and cytotoxic domains. Continued research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological profiles for therapeutic applications.

Future studies should focus on:

- Detailed mechanistic studies to understand the pathways involved.

- In vivo studies to assess efficacy and safety.

- Potential modifications of the chemical structure to enhance activity and reduce toxicity.

This compound represents a valuable candidate for further exploration in drug development pipelines focusing on inflammatory diseases and cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.